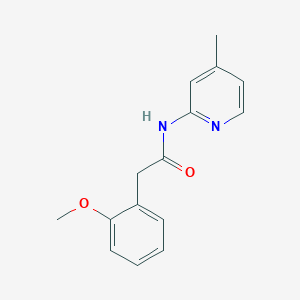

![molecular formula C18H25N3O3 B5540910 3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol](/img/structure/B5540910.png)

3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a synthetic analog of the biologically relevant 4H-pyran motif, with significance in drug discovery and pharmaceutical applications.

Synthesis Analysis

- Synthesized with a high yield (89%) using a multicomponent one-pot protocol under the catalytic influence of nontoxic trisodium citrate dihydrate at ambient conditions (Kumar et al., 2020).

- Efficient synthesis of pyrano[2,3-b]pyridine analogues via a new three-component bicyclization, featuring short reaction times, low-cost materials, and mild conditions (Tu et al., 2014).

Molecular Structure Analysis

- The compound's structure exhibits C1 symmetry, with heterocyclic rings in a distorted envelope conformation (Jansone et al., 2007).

- Vibrational frequencies and NMR spectra were fully optimized using density functional theory (DFT), confirming the compound's structure (Kumar et al., 2020).

Chemical Reactions and Properties

- Shows the potential for pharmaceutical importance in drug discovery, especially for targeting multidrug resistance proteins (Kumar et al., 2020).

- Involved in reactions like the three-component condensation and regioselective synthesis of complex molecular structures (Demidov et al., 2021).

Physical Properties Analysis

- The compound's physical properties are derived from its crystal and molecular structure, which is stabilized by intermolecular hydrogen bonds (Jansone et al., 2007).

Chemical Properties Analysis

- Exhibits notable reactivity towards chain-carrying peroxyl radicals, indicating its effectiveness as an antioxidant (Wijtmans et al., 2004).

- Its synthesis involves reactions that are crucial for forming complex molecular frameworks, demonstrating its versatility in organic synthesis (Frolova et al., 2011).

科学的研究の応用

Catalytic Applications

A new acidic ionic liquid, featuring a 1,4-diazabicyclo[2.2.2]octane (DABCO) core, was synthesized and characterized using various methods including FT-IR, NMR, and Mass analysis. This ionic liquid demonstrated its utility as a reusable catalyst in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are significant for their biological activities and pharmaceutical applications. The process offers advantages such as high yields, short reaction times, and simplicity, highlighting the potential of DABCO-based compounds in catalysis (Shirini, Langarudi, & Daneshvar, 2017).

Synthetic Chemistry

In synthetic chemistry, DABCO-based ionic liquids have been used as green and recyclable catalysts for the synthesis of barbituric and thiobarbituric acid derivatives in aqueous media. This approach not only facilitates the synthesis of pyrano[2,3-d]-pyrimidinediones but also highlights the role of DABCO-based compounds in promoting environmentally friendly reactions with high yields and simple procedures (Seyyedi, Shirini, & Langarudi, 2016).

Pharmaceutical Research

In pharmaceutical research, DABCO-based catalysts have been employed for the efficient synthesis of heterocyclic compounds, such as pyrano[2,3-d]pyrimidinones and pyrido[2,3-d]pyrimidine derivatives. These compounds are synthesized under mild conditions, showcasing the utility of DABCO-derived catalysts in the development of novel pharmaceutical agents with potential therapeutic applications (Jolodar, Shirini, & Seddighi, 2017).

Safety and Hazards

特性

IUPAC Name |

3-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c22-17-16(2-1-7-19-17)18(23)21-11-13-3-4-15(21)12-20(10-13)14-5-8-24-9-6-14/h1-2,7,13-15H,3-6,8-12H2,(H,19,22)/t13-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSSXYHJOQOGFK-DZGCQCFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=CC=CNC3=O)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=CNC3=O)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5540834.png)

![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)

![methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoate](/img/structure/B5540838.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)

![1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5540861.png)

![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)

![1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)

![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)

![N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5540893.png)

![3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5540900.png)

![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)

![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)

![methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5540916.png)